molecular formula C15H21NO4S B1403481 5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate CAS No. 1363381-39-8

5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate

Cat. No. B1403481
M. Wt: 311.4 g/mol
InChI Key: SWOKCCMRUMVETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate” is a chemical compound with the molecular formula C15H21NO4S . It has an average mass of 311.397 Da and a monoisotopic mass of 311.119141 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-6-7-16(8-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a light-yellow oil . It has a molecular weight of 311.4 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using specialized software.

Scientific Research Applications

Overview of Chemical Structures in Research

While direct studies on 5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate are not explicitly found, research on structurally related compounds provides insight into the potential applications and significance of such complex molecules in scientific research. These related studies focus on hybrid catalysts for synthesizing heterocyclic compounds, biodegradation of ether compounds, and the environmental fate of similar ethers.

Hybrid Catalysts for Heterocyclic Compounds Synthesis

The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which share a complexity similar to the thieno[3,2-c]pyridine core, involves hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. This review emphasizes the broad applicability of such scaffolds in medicinal and pharmaceutical industries, showcasing the role of diverse catalytic systems in facilitating the development of lead molecules with enhanced bioavailability (Parmar, Vala, & Patel, 2023).

Biodegradation and Fate of Ether Compounds

A comprehensive review on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to 5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate, highlights the microbial degradation pathways and the challenges associated with ether compounds in soil and groundwater. This study provides insights into aerobic and anaerobic degradation processes, indicating the complexity of biodegradation mechanisms and the impact of co-contaminants on ether degradation rates (Thornton et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-6-7-16(8-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOKCCMRUMVETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C1CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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